4,4-Dimethylcyclohexyl methanesulfonate
Description
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Properties
IUPAC Name |
(4,4-dimethylcyclohexyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c1-9(2)6-4-8(5-7-9)12-13(3,10)11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBGFALSZSLXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methanesulfonate esters, a group to which this compound belongs, are known to be biological alkylating agents.
Mode of Action
4,4-Dimethylcyclohexyl methanesulfonate, as a methanesulfonate ester, acts as an alkylating agent. Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu. The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur.
Biological Activity
4,4-Dimethylcyclohexyl methanesulfonate (CAS No. 1449214-88-3) is a sulfonate ester that has garnered attention in various fields of chemical research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₈O₃S
- Molecular Weight: 258.34 g/mol
This compound features a cyclohexyl ring substituted with two methyl groups and a methanesulfonate group, which is key to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is crucial for understanding how the compound may influence various biochemical pathways.
Biological Activities
Research into the biological activities of this compound has revealed several noteworthy effects:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
- Cytotoxicity: Some studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have documented the biological effects and potential applications of this compound:
-
Antibacterial Efficacy Study :
- A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.
- Results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use.
-
Enzyme Interaction Analysis :
- Research focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that the compound could act as a competitive inhibitor.
- This finding supports its potential role in drug metabolism modulation.
-
Cytotoxicity Assessment :
- A recent investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), revealing dose-dependent responses leading to apoptosis.
- These results highlight its possible application as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
